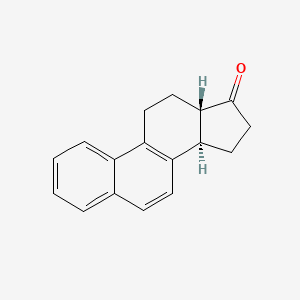

Gona-1,3,5(10),6,8-pentaen-17-one, (+-)-

Description

Contextualization of the Gonane (B1236691) Nucleus in Steroid Chemistry Research

The gonane nucleus, a tetracyclic hydrocarbon, represents the fundamental skeleton of all steroids. nih.gov Comprising three fused cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D), this 17-carbon framework is the parent structure from which a vast array of biologically active steroids are derived. nih.gov Its rigid and stereochemically complex structure has been a subject of intense research for decades, providing the foundation for understanding the three-dimensional shapes of steroid hormones and their interaction with biological receptors. uomustansiriyah.edu.iq The systematic numbering of the carbon atoms and lettering of the rings of the gonane skeleton provide a universal language for chemists to describe and differentiate the myriad of natural and synthetic steroids. uomustansiriyah.edu.iq

Rationale for Academic Investigation into Polyunsaturated Gonane Derivatives

The introduction of multiple double bonds into the gonane nucleus, creating polyunsaturated derivatives, dramatically alters the molecule's geometry and electronic properties. This has been a fertile ground for academic inquiry for several key reasons. Firstly, the resulting planarity and altered stereochemistry can lead to novel biological activities or modified potencies compared to their saturated counterparts. Secondly, these derivatives serve as valuable intermediates in the total synthesis of complex natural products and pharmaceuticals. researchgate.net The study of polyunsaturated gonanes, such as those with aromatic A and B rings, provides insights into the chemical reactivity of these systems and allows for the exploration of new synthetic methodologies. A notable example is equilenin (B1671562), a naturally occurring estrogen with a naphthalene-like A/B ring system, which has spurred significant research into the synthesis and biological evaluation of related structures. nih.govwikipedia.orgacs.org

Historical Development of Synthetic Approaches to Aromatic Steroid Analogues Relevant to Gona-1,3,5(10),6,8-pentaen-17-one

The total synthesis of aromatic steroids has been a landmark achievement in organic chemistry. One of the earliest and most significant accomplishments was the synthesis of equilenin by Bachmann and his colleagues in 1939. acs.org This multi-step synthesis was a testament to the power of classical organic reactions and laid the groundwork for future endeavors in steroid synthesis. youtube.com

A pivotal development in the synthesis of aromatic steroids was the Torgov reaction, discovered in the mid-20th century. This powerful method involves the condensation of a vinyl carbinol with a cyclic diketone to construct the steroid framework. The Torgov synthesis provided a convergent and efficient route to a variety of steroidal compounds, including those with aromatic A rings. This reaction has been instrumental in the industrial production of certain steroids and remains a cornerstone of steroid synthesis. The flexibility of the Torgov approach allows for the preparation of a wide range of analogues, making it a key tool for creating libraries of compounds for biological screening.

Significance of the Gona-1,3,5(10),6,8-pentaen-17-one Scaffold in Structure-Activity Relationship Studies

The Gona-1,3,5(10),6,8-pentaen-17-one scaffold is of significant interest in structure-activity relationship (SAR) studies. SAR investigations are crucial for understanding how the specific structural features of a molecule contribute to its biological activity. By systematically modifying the scaffold, for instance, by introducing substituents at various positions or altering the stereochemistry, researchers can probe the interactions of the molecule with its biological target.

Data Tables

Table 1: Key Synthetic Approaches to Aromatic Steroids

| Synthesis | Key Features | Relevance |

| Bachmann Synthesis of Equilenin (1939) | First total synthesis of a complex natural steroid. Multi-step, linear approach. | Foundational work in steroid synthesis, demonstrating the feasibility of creating complex polycyclic structures. acs.orgyoutube.com |

| Torgov Reaction (mid-20th Century) | Convergent synthesis involving the condensation of a vinyl carbinol with a cyclic diketone. | Highly efficient and versatile method for constructing the steroid nucleus, widely used in both academic and industrial settings. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

786-64-1 |

|---|---|

Molecular Formula |

C17H16O |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

(13S,14R)-11,12,13,14,15,16-hexahydrocyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C17H16O/c18-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)17/h1-6,15-16H,7-10H2/t15-,16-/m0/s1 |

InChI Key |

CMOSMSJBKVDZBJ-HOTGVXAUSA-N |

Isomeric SMILES |

C1CC(=O)[C@@H]2[C@@H]1C3=C(CC2)C4=CC=CC=C4C=C3 |

Canonical SMILES |

C1CC(=O)C2C1C3=C(CC2)C4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Gona 1,3,5 10 ,6,8 Pentaen 17 One

Retrosynthetic Analysis of the Gona-1,3,5(10),6,8-pentaen-17-one Skeleton

A retrosynthetic analysis of Gona-1,3,5(10),6,8-pentaen-17-one, a compound structurally related to equilenin (B1671562), suggests a convergent approach where the tetracyclic ABCD ring system is a primary target. youtube.comwikipedia.org The highly conjugated pentaene system, with aromatic A and B rings, is a key feature to consider.

The primary disconnection can be envisioned at the C/D ring junction, suggesting a precursor with a pre-formed ABC ring system to which the D-ring is appended. Alternatively, a more common strategy in steroid synthesis involves the sequential construction of the rings. youtube.com A plausible retrosynthetic pathway for a related gonane (B1236691) skeleton is outlined below:

Scheme 1: Simplified Retrosynthetic Analysis

| Target Molecule | Precursor 1 | Precursor 2 | Starting Materials |

| Gona-1,3,5(10),6,8-pentaen-17-one | Tetracyclic ketone with partial unsaturation | Bicyclic or tricyclic intermediate | Simple aromatic and alicyclic compounds |

This approach breaks down the complex target into more manageable synthetic intermediates. The formation of the conjugated diene system in the B-ring and the aromatization of the A-ring are identified as key transformations to be addressed in the forward synthesis.

Total Synthesis Strategies for Gona-1,3,5(10),6,8-pentaen-17-one

The total synthesis of the gonane skeleton can be achieved through several powerful synthetic strategies, which can be adapted for the synthesis of Gona-1,3,5(10),6,8-pentaen-17-one. These methods are particularly suited for producing racemic mixtures when asymmetric catalysts or chiral auxiliaries are not employed. numberanalytics.com

Key Ring-Forming Reactions and Cyclization Approaches

The construction of the tetracyclic steroid nucleus relies on robust and well-established ring-forming reactions. Two of the most prominent methods are the Robinson annulation and the Diels-Alder reaction.

The Robinson annulation is a powerful tool for the formation of six-membered rings and has been extensively used in steroid synthesis. fiveable.mewikipedia.orgorganic-chemistry.orgpearson.comnumberanalytics.com This reaction combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a cyclohexenone ring, which can serve as a building block for the B or C ring of the steroid. fiveable.mewikipedia.orgorganic-chemistry.org For instance, the Wieland-Miescher ketone, a classic intermediate in steroid synthesis, is prepared via a Robinson annulation. wikipedia.org

The Diels-Alder reaction , a [4+2] cycloaddition, offers another efficient route to the steroid framework, allowing for the construction of the A, B, or C rings with high stereocontrol in a single step. nih.govthieme-connect.comthieme-connect.comresearchgate.net The versatility of this reaction allows for various approaches, including intramolecular versions (IMDA), to assemble the polycyclic system. thieme-connect.com

The Torgov synthesis is a notable example of a convergent approach to the steroid nucleus and is particularly relevant for the synthesis of racemic steroids. researchgate.net This methodology typically involves the reaction of a vinyl carbinol with a cyclic diketone to construct the C and D rings onto a pre-existing AB-ring precursor.

Strategic Introduction of Aromaticity and Site-Specific Unsaturations

A critical aspect of the synthesis of Gona-1,3,5(10),6,8-pentaen-17-one is the introduction of the extensive unsaturation, particularly the aromatic A-ring and the conjugated diene system in the B-ring.

A-Ring Aromatization: The aromatization of the A-ring is a common transformation in the synthesis of estrogenic steroids. nih.gov This can be achieved through various methods, including dehydrogenation of a corresponding cyclohexenone or cyclohexanone (B45756) precursor. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective for such transformations. researchgate.netyoutube.com

B-Ring Diene Formation: The introduction of the C6-C7 and C8-C9 double bonds to form a conjugated diene system can be accomplished through sequential dehydrogenation reactions. nih.gov Starting from a gona-1,3,5(10)-trien-17-one or a gona-1,3,5(10),8-tetraen-17-one precursor, selective introduction of a double bond at the C6-C7 position can be challenging. However, methods involving allylic bromination followed by dehydrobromination, or the use of modern catalytic dehydrogenation techniques, could be employed. nih.gov The formation of conjugated dienes is often favored due to their increased thermodynamic stability. libretexts.org

Table 1: Common Reagents for Dehydrogenation in Steroid Synthesis

| Reagent | Conditions | Application |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Inert solvent, often with acid catalyst | Aromatization of cyclic ketones |

| Palladium on Carbon (Pd/C) | High temperature | General dehydrogenation |

| Selenium Dioxide (SeO2) | Inert solvent, heat | Allylic oxidation and dehydrogenation |

| N-Bromosuccinimide (NBS) followed by base | Radical initiator, then strong base | Introduction of unsaturation via elimination |

Control of Stereochemistry in the Synthesis of the (+-)-Racemic Mixture

In the absence of chiral catalysts, reagents, or resolving agents, total synthesis of steroids typically yields a racemic mixture of enantiomers. numberanalytics.com The formation of stereocenters during key bond-forming steps, such as the Robinson annulation or Diels-Alder reaction, occurs with equal probability for both enantiomeric pathways when starting from achiral precursors.

For example, in the Torgov synthesis, the initial condensation reaction creates a new stereocenter, and without any chiral influence, both possible configurations are formed in equal amounts, leading to a racemic product. Similarly, intramolecular aldol condensations that form the ring junctions will proceed without facial selectivity in an achiral environment. Therefore, the synthesis of the (+-)-racemic mixture of Gona-1,3,5(10),6,8-pentaen-17-one is the expected outcome of a non-asymmetric total synthesis.

Semi-Synthetic Routes from Precursor Steroids to Gona-1,3,5(10),6,8-pentaen-17-one

An alternative to total synthesis is the semi-synthetic approach, which utilizes readily available natural steroids as starting materials. numberanalytics.comrsc.orgrsc.org This can be a more efficient strategy as the complex tetracyclic core is already assembled.

Chemical Transformations for A-Ring Aromatization

A key transformation in a semi-synthetic route to Gona-1,3,5(10),6,8-pentaen-17-one would be the aromatization of the A-ring of a suitable precursor, such as a derivative of androstenedione. nih.gov This process typically involves the removal of the C19-methyl group and the introduction of three double bonds in the A-ring.

Chemically, this can be achieved through a series of reactions. For instance, a dienone system can be subjected to pyrolysis or treatment with strong acids, although these methods can sometimes lead to rearrangements. A more controlled approach involves the use of oxidizing agents that can facilitate the elimination of the angular methyl group and subsequent aromatization.

Enzymatic methods, utilizing the aromatase enzyme, provide a highly specific route to A-ring aromatization. nih.govoup.com Aromatase catalyzes the conversion of androgens to estrogens through a three-step oxidative process that removes the C19-methyl group and forms the aromatic A-ring. nih.govoup.com While primarily a biological process, the principles can be applied in chemoenzymatic synthetic strategies.

Following the aromatization of the A-ring, the introduction of the conjugated diene in the B-ring would proceed as discussed in the total synthesis section, likely through a stepwise dehydrogenation process.

Introduction of Double Bonds in the B and C Rings

The creation of the conjugated pentaene system in Gona-1,3,5(10),6,8-pentaen-17-one involves the aromatization of the B and C rings of a suitable gonane precursor. Typically, this begins with a precursor already possessing an aromatic A-ring, such as a gona-1,3,5(10)-trien-17-one derivative. The critical step is the introduction of the C6-C7 and C8-C9 double bonds to form the naphthalene (B1677914) core.

One established chemical method for the aromatization of the B-ring is through dehydrogenation. This can be achieved using various reagents and conditions. For instance, a classic approach in steroid chemistry involves high-temperature dehydrogenation with catalysts like selenium dioxide (SeO2) or palladium on charcoal (Pd/C). These methods, while effective, often require harsh conditions.

A more specific and milder method reported for the conversion of an equilin-type nucleus (containing a double bond at C7-C8) to an equilenin-type nucleus (aromatic B-ring) involves the use of bromine chloride (BrCl). nih.gov This reagent, when added in methanol (B129727) to a non-aromatic B-ring double bond, facilitates a rapid double elimination reaction, generating the aromatic B-ring. nih.gov This process represents an efficient pathway for creating the desired Gona-1,3,5(10),6,8-pentaene core from a suitable gona-1,3,5(10),7-tetraene precursor.

The table below summarizes key approaches for introducing the B/C-ring unsaturation.

Table 1: Methods for B-Ring Aromatization in Gonane Analogues

| Method | Reagent/Catalyst | Precursor Type | Key Features |

|---|---|---|---|

| Catalytic Dehydrogenation | Selenium Dioxide (SeO2) or Palladium on Carbon (Pd/C) | Gona-1,3,5(10)-triene derivative | High temperatures often required; can have variable yields. |

| Halogen-mediated Elimination | Bromine Chloride (BrCl) in Methanol | Gona-1,3,5(10),7-tetraene derivative | Milder conditions; rapid reaction leading to aromatization. nih.gov |

| Total Synthesis | Various (e.g., via Dieckmann condensation) | Acyclic or simple cyclic precursors | Builds the aromatic system as part of the core structure assembly. wikipedia.orgyoutube.com |

Modern Innovations in the Synthesis of Gona-1,3,5(10),6,8-pentaen-17-one and Related Gonane Analogues

Recent advances in synthetic organic chemistry have provided more efficient, selective, and environmentally benign methods applicable to the synthesis of complex molecules like Gona-1,3,5(10),6,8-pentaen-17-one. These innovations focus on catalytic processes and the principles of green chemistry.

Catalytic Approaches and Mechanistic Considerations

Catalysis is at the forefront of modern synthetic chemistry, offering pathways to complex molecules with high efficiency and selectivity. For steroid synthesis, both chemocatalysis and biocatalysis have seen significant development.

Chemocatalytic Methods: Transition-metal-catalyzed reactions are pivotal in forming the intricate carbocyclic framework of steroids. Palladium-catalyzed cross-coupling and cyclization reactions, for instance, are powerful tools for constructing the ring system from simpler precursors. Catalytic dehydrogenation using platinum and oxygen has also been explored for the selective oxidation of alcohols in the steroid series, which can be a key step in introducing unsaturation or ketone functionalities. acs.org

In the context of creating the aromatic B-ring, catalytic dehydrogenation remains a key strategy. Modern catalysts offer improved activity and selectivity under milder conditions compared to classical methods. The mechanism typically involves the adsorption of the steroid onto the catalyst surface, followed by the stepwise removal of hydrogen atoms to form the double bonds.

Biocatalytic Methods: Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions, making them highly attractive for steroid synthesis. Dehydrogenases, in particular, are crucial for introducing double bonds. For example, 3-ketosteroid-Δ¹-dehydrogenases (KSTDs) are flavin-dependent enzymes that specifically introduce a double bond between the C1 and C2 atoms of the A-ring. uj.edu.placs.orgrsc.org While this specific transformation is not directly part of the synthesis of the target compound's B/C-ring system, the principles of enzymatic dehydrogenation are broadly applicable. Research into other dehydrogenases or engineering existing ones could yield biocatalysts capable of aromatizing the B-ring.

Cytochrome P450 monooxygenases are another class of versatile enzymes used in steroid functionalization. researchgate.net They can catalyze a wide range of oxidative reactions, including hydroxylations, which can then serve as handles for subsequent elimination reactions to introduce double bonds. The mechanism of P450 enzymes involves a heme-containing active site that activates molecular oxygen to perform highly specific C-H bond oxidations. researchgate.net

Table 2: Comparison of Catalytic Approaches

| Catalytic System | Type | Application in Gonane Synthesis | Mechanistic Hallmark |

|---|---|---|---|

| Palladium Complexes | Chemocatalysis | Ring formation via cross-coupling/cyclization | Oxidative addition/Reductive elimination cycles |

| Platinum/Oxygen | Chemocatalysis | Selective dehydrogenation/oxidation | Surface-mediated hydrogen abstraction |

| Ketosteroid Dehydrogenases (KSTDs) | Biocatalysis | Introduction of A-ring double bonds (analogous) | Flavin-mediated hydride and proton transfer. acs.org |

| Cytochrome P450s | Biocatalysis | Regiospecific C-H hydroxylation | Oxygen activation at a heme-iron center. researchgate.net |

Implementation of Green Chemistry Principles in Synthetic Pathways

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize the environmental impact of drug manufacturing. snu.ac.krresearchgate.netmdpi.com This is particularly relevant for complex, multi-step syntheses like those for steroids.

Key principles of green chemistry applied to steroid synthesis include:

Use of Renewable Feedstocks: While many steroid syntheses start from petroleum-derived chemicals, there is growing interest in using bio-based starting materials. rsc.org

Catalysis: As discussed above, catalytic reactions (both chemical and biological) are preferred over stoichiometric reagents because they reduce waste and often operate under milder conditions. mdpi.com Biocatalysis, in particular, aligns well with green chemistry goals due to the use of water as a solvent and biodegradable catalysts (enzymes).

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. Reactions like cycloadditions and rearrangements are inherently more atom-economical than substitutions or eliminations that generate stoichiometric byproducts.

Safer Solvents and Reagents: A major focus is replacing hazardous solvents (e.g., chlorinated hydrocarbons) and toxic reagents (e.g., heavy metals) with greener alternatives. mdpi.com This includes the use of water, supercritical fluids, or bio-based solvents. For example, enzymatic reactions are typically run in aqueous buffers, eliminating the need for organic solvents. researchgate.net

Stereochemical Considerations in Research on Gona 1,3,5 10 ,6,8 Pentaen 17 One

Analysis of the (+-)-Designation and its Implications for Enantiomeric Forms

The designation "(+-)-Gona-1,3,5(10),6,8-pentaen-17-one" signifies that the compound is a racemic mixture, containing equal amounts of two enantiomers. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. youtube.com The chirality in this molecule arises from the stereogenic centers within the gonane (B1236691) steroid skeleton. For a molecule with 'n' chiral centers, there can be up to 2^n possible stereoisomers. nih.gov

The physical properties of enantiomers, such as melting point, boiling point, and solubility in achiral solvents, are identical, making their separation a non-trivial task. registech.com However, their interaction with plane-polarized light differs; one enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal degree. A racemic mixture, therefore, is optically inactive as the rotations cancel each other out.

The primary implication of the (+-)-designation in a research context is the potential for differential biological activity between the two enantiomers. Since biological systems, such as enzymes and receptors, are themselves chiral, they can interact differently with each enantiomer. wikipedia.org This can lead to one enantiomer being biologically active while the other is inactive or even exhibits a different or adverse effect. Therefore, the study of the racemic mixture as a whole may not provide a complete or accurate picture of its pharmacological profile.

Methodologies for the Resolution of (+-)-Gona-1,3,5(10),6,8-pentaen-17-one

The separation of a racemic mixture into its individual enantiomers is a process known as chiral resolution. libretexts.org Given that enantiomers have identical physical properties, specialized techniques are required to resolve the (+-)-Gona-1,3,5(10),6,8-pentaen-17-one mixture. registech.com

One of the most established methods for chiral resolution is the formation of diastereomeric salts. libretexts.org This involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. nih.gov For a racemic acid, a chiral base such as brucine, strychnine, or a synthetic chiral amine can be used. libretexts.org The resulting products are diastereomers, which are stereoisomers that are not mirror images of each other. Diastereomers have different physical properties, such as solubility, which allows for their separation by techniques like fractional crystallization. nih.gov Once separated, the individual enantiomers of the target compound can be recovered by removing the resolving agent.

Another powerful technique for chiral resolution is chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC). youtube.com This method utilizes a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other. chromatographyonline.com This differential interaction leads to different retention times, allowing for the separation of the enantiomers. Polysaccharide-based CSPs are commonly used for this purpose. nih.gov The choice of the mobile phase and its additives can also significantly influence the selectivity of the separation. wikipedia.org

Kinetic resolution is another approach where one enantiomer reacts at a different rate with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. registech.com

Interactive Table: Comparison of Chiral Resolution Techniques

| Methodology | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. nih.gov | Well-established, can be scaled up. | Requires a suitable chiral resolving agent, can be laborious. libretexts.org |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. chromatographyonline.com | High resolution, applicable to a wide range of compounds. youtube.com | Can be expensive, may require method development. |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral reagent. registech.com | Can be highly selective. | The maximum yield for one enantiomer is 50%. |

Development of Enantioselective Synthetic Routes to Gona-1,3,5(10),6,8-pentaen-17-one Enantiomers

To overcome the inherent 50% waste in chiral resolution, enantioselective synthesis has emerged as a more efficient strategy for obtaining single enantiomers. This approach aims to create the desired stereochemistry during the synthetic process. The total synthesis of the closely related natural product, (+)-equilenin, was a landmark achievement in organic chemistry and laid the groundwork for stereocontrolled synthesis. rsc.org

Modern enantioselective syntheses often employ chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. For instance, a concise enantio- and stereo-controlled synthesis of (+)-equilenin has been achieved using a chiral cyclopentadienone synthon. nih.gov Such strategies involve the use of a chiral molecule to induce asymmetry in the product.

The development of enantioselective routes to the individual enantiomers of Gona-1,3,5(10),6,8-pentaen-17-one would likely follow similar principles. Key steps could involve asymmetric versions of classic reactions like the Diels-Alder reaction or Michael additions to construct the steroid framework with the correct stereochemistry at the chiral centers. The choice of starting materials and the sequence of reactions are crucial for achieving high enantiomeric excess (ee), which is a measure of the purity of the single enantiomer.

Impact of Stereoisomerism on Research Outcomes, particularly in Ligand-Receptor Interactions

The stereochemistry of a ligand is a critical determinant of its interaction with a biological receptor. The binding pocket of a receptor is a three-dimensional space, and a precise complementary fit between the ligand and the receptor is often required for a biological response. Since enantiomers have different three-dimensional arrangements of atoms, they can bind to a receptor with different affinities and efficacies.

In the context of Gona-1,3,5(10),6,8-pentaen-17-one, which is structurally similar to estrogens, its enantiomers would be expected to interact differently with estrogen receptors (ERα and ERβ) and other nuclear receptors. Research on other chiral ligands has shown that one enantiomer can be a potent agonist (activator) of a receptor, while the other is a much weaker agonist or even an antagonist (blocker).

For example, studies on the equine estrogen equilenin (B1671562) have shown that it can act as a ligand for the aryl hydrocarbon receptor (AhR). nih.gov The planar structure of the A and B rings of equilenin is a key feature for this interaction. It is highly probable that the two enantiomers of Gona-1,3,5(10),6,8-pentaen-17-one would exhibit different binding affinities for AhR and other receptors due to their distinct spatial arrangements. This differential binding would, in turn, lead to different downstream biological effects.

Therefore, research conducted on the racemic mixture of Gona-1,3,5(10),6,8-pentaen-17-one may produce results that are an average of the effects of both enantiomers, potentially masking the true activity of the more potent isomer or overlooking unique properties of each. To obtain a clear understanding of the structure-activity relationship and the therapeutic potential of this compound, it is essential to study the individual enantiomers in isolation.

Interactive Table: Hypothetical Receptor Binding Profile

| Enantiomer | Estrogen Receptor α (ERα) Affinity | Aryl Hydrocarbon Receptor (AhR) Affinity | Predicted Biological Outcome |

| (+)-Gona-1,3,5(10),6,8-pentaen-17-one | High | Moderate | Potent estrogenic and AhR-mediated effects |

| (-)-Gona-1,3,5(10),6,8-pentaen-17-one | Low | Low | Weak or no significant biological activity |

Reactivity and Derivatization Strategies for Gona 1,3,5 10 ,6,8 Pentaen 17 One

Chemical Reactions of the C-17 Ketone Functionality

The ketone at the C-17 position is a key functional handle for modification. Its reactivity is influenced by the steric hindrance imposed by the rigid steroidal backbone. Nevertheless, a range of standard ketone chemistries can be applied.

Selective reduction of the 17-ketone to the corresponding 17β-hydroxy derivative is a common and crucial transformation. This can be achieved with high stereoselectivity using reducing agents like sodium borohydride, often in the presence of cerium(III) chloride (the Luche reduction) to enhance the 1,2-addition to the carbonyl and minimize competing reduction of the conjugated diene system. researchgate.net The choice of reducing agent and reaction conditions can influence the stereochemical outcome, though the formation of the 17β-alcohol is generally favored due to steric approach control.

| Reaction | Reagents and Conditions | Product |

| Stereoselective Reduction | NaBH4, CeCl3, MeOH, rt | Gona-1,3,5(10),6,8-pentaen-17β-ol |

| Wittig Reaction | Ph3P=CH2, THF | 17-Methylene-gona-1,3,5(10),6,8-pentaene |

| Grignard Reaction | MeMgBr, THF then H3O+ | 17α-Methyl-gona-1,3,5(10),6,8-pentaen-17β-ol |

| Knoevenagel Condensation | Malononitrile, piperidine, EtOH | 17-(Dicyanomethylene)-gona-1,3,5(10),6,8-pentaene |

Beyond reduction, the C-17 ketone can undergo nucleophilic additions to form new carbon-carbon bonds. Reactions with organometallic reagents such as Grignard or organolithium compounds can introduce alkyl, alkenyl, or alkynyl groups at the 17α-position. The Wittig reaction and its variants provide a route to exocyclic alkenes at C-17. Furthermore, condensation reactions, like the Knoevenagel condensation, can be employed to introduce other functional groups.

Transformations Involving the Conjugated Diene System in the B and C Rings

The 6,8-diene system is a distinctive feature of this gona-pentaene derivative, offering a site for various pericyclic and addition reactions. The s-cis or s-trans conformation of the diene, dictated by the fused ring system, will significantly influence its reactivity. youtube.com

The Diels-Alder reaction is a powerful tool for constructing new six-membered rings fused to the steroid core. masterorganicchemistry.com Treating the gona-pentaene with a dienophile, such as maleic anhydride (B1165640) or N-phenylmaleimide, could lead to the formation of complex polycyclic structures. The stereochemical outcome of this [4+2] cycloaddition would be governed by the facial selectivity of the approach to the diene. thieme-connect.comchemistrysteps.com

| Reaction | Reagents and Conditions | Potential Product Class |

| Diels-Alder Reaction | Maleic anhydride, heat | Fused polycyclic adducts |

| Epoxidation | m-CPBA, CH2Cl2 | Mono- or di-epoxides |

| Catalytic Hydrogenation | H2, Pd/C | Partially or fully saturated B/C rings |

| Hydroboration-Oxidation | 1. BH3-THF, 2. H2O2, NaOH | Hydroxylated derivatives |

Selective epoxidation of the diene can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Depending on the stoichiometry and reaction conditions, mono- or di-epoxides can be formed, providing intermediates for further functionalization. Catalytic hydrogenation of the diene system, for instance using palladium on carbon, would lead to the saturation of the double bonds in the B and C rings, yielding gona-1,3,5(10)-trien-17-one derivatives. The stereochemistry of the newly formed chiral centers would depend on the catalyst and reaction conditions. nih.govacs.org

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the A-Ring

The electron-rich aromatic A-ring is susceptible to electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.comacs.org The positions of substitution are directed by the activating effect of the steroid nucleus. Typically, substitution occurs at the C-2 and C-4 positions.

Common EAS reactions that can be performed include nitration (using nitric acid and sulfuric acid), halogenation (with Br2 or Cl2 and a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation. youtube.com The specific conditions for these reactions would need to be optimized to avoid side reactions with the diene system. For instance, milder conditions would be preferable to prevent polymerization or other transformations of the B and C rings. masterorganicchemistry.comyoutube.com

| Reaction | Reagents and Conditions | Major Products |

| Nitration | HNO3, H2SO4, low temp. | 2-Nitro- and 4-nitro-gona-1,3,5(10),6,8-pentaen-17-one |

| Bromination | Br2, FeBr3, CCl4 | 2-Bromo- and 4-bromo-gona-1,3,5(10),6,8-pentaen-17-one |

| Friedel-Crafts Acylation | CH3COCl, AlCl3, CS2 | 2-Acetyl- and 4-acetyl-gona-1,3,5(10),6,8-pentaen-17-one |

While less common for electron-rich aromatic rings, nucleophilic aromatic substitution (NAS) could be envisioned if strong electron-withdrawing groups are first introduced onto the A-ring via EAS. For example, a nitro group at the C-2 or C-4 position could activate the ring towards substitution by a nucleophile, displacing a suitable leaving group.

Selective Functionalization of the Gonane (B1236691) Skeleton for Probe and Ligand Development

The development of probes and ligands often requires the introduction of specific functionalities, such as fluorescent tags, radiolabels, or reactive groups for bioconjugation, at precise locations on the steroid skeleton. wikipedia.org The gonane nucleus provides a versatile framework for such modifications. wikipedia.org

Functionalization can be achieved through the reactions described in the preceding sections. For instance, a fluorescent dansyl group could be introduced by reacting a 2- or 4-amino derivative (obtained from the reduction of the corresponding nitro compound) with dansyl chloride. Radiolabeling with isotopes like tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) can be accomplished during the synthesis of the steroid skeleton or by catalytic tritium exchange on an unsaturated precursor.

The introduction of linker arms for conjugation to proteins or other biomolecules is also a key strategy. This can be achieved by, for example, converting a hydroxyl group (introduced via reduction of the C-17 ketone or hydroxylation of the diene) to a carboxylic acid ester with a bifunctional linker.

Synthesis of Gona-1,3,5(10),6,8-pentaen-17-one Analogues for Structure-Activity Relationship Exploration

The synthesis of analogues of Gona-1,3,5(10),6,8-pentaen-17-one is essential for exploring structure-activity relationships (SAR). nih.govnih.gov By systematically modifying different parts of the molecule, researchers can identify the key structural features responsible for its biological activity.

Modifications to the A-ring can include the introduction of various substituents at the C-2, C-3, and C-4 positions to probe the effects of electronics and sterics. The synthesis of analogues with modified B and C rings, for example, by altering the diene system to a single alkene or a saturated ring, can reveal the importance of the conjugated π-system. nih.gov

The D-ring can also be a target for modification. For instance, expanding the five-membered ring to a six-membered lactone or lactam can have a significant impact on biological activity. nih.gov The synthesis of these analogues often involves multi-step sequences starting from readily available steroid precursors.

| Analogue Class | Rationale for SAR Studies |

| A-Ring Substituted Analogues | To probe electronic and steric requirements for receptor binding. |

| B/C-Ring Modified Analogues | To investigate the role of the conjugated diene system in biological activity. |

| D-Ring Modified Analogues | To assess the impact of D-ring size and heteroatom incorporation on potency and selectivity. |

Through the systematic synthesis and biological evaluation of such analogues, a comprehensive understanding of the SAR for this class of compounds can be developed, guiding the design of more potent and selective agents.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of Gona 1,3,5 10 ,6,8 Pentaen 17 One in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Aromatic and Unsaturated Systems

High-resolution NMR spectroscopy is an unparalleled tool for delineating the carbon skeleton and proton environments of complex molecules like Gona-1,3,5(10),6,8-pentaen-17-one. The extensive unsaturation and aromaticity of this compound result in a proton NMR spectrum with signals in both the aromatic and aliphatic regions, while the ¹³C NMR spectrum reveals a multitude of sp²-hybridized carbon signals. One-dimensional NMR provides initial insights, but two-dimensional (2D) techniques are essential for unambiguous signal assignment and complete structural confirmation. researchgate.netomicsonline.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional NMR experiments are critical for establishing the covalent framework of Gona-1,3,5(10),6,8-pentaen-17-one by mapping the correlations between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. In the context of Gona-1,3,5(10),6,8-pentaen-17-one, COSY spectra would reveal correlations between adjacent protons in the aliphatic rings (C, D rings) and within the aromatic system (A and B rings), allowing for the tracing of proton networks. omicsonline.org

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a heteronuclear correlation technique that maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). omicsonline.orgoeno-one.eu This is instrumental in assigning the ¹³C signals for all protonated carbons in the molecule. For instance, the chemical shift of a proton on the D-ring can be directly correlated to its corresponding carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons (¹H-¹³C). omicsonline.orgoeno-one.eu This is particularly powerful for identifying quaternary carbons, such as the carbonyl carbon at C-17 and the carbon atoms at the ring junctions, by observing their correlations with nearby protons. For example, protons on the C and D rings would show correlations to the C-17 carbonyl carbon, confirming its position.

The combined application of these 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, which is a prerequisite for further stereochemical analysis. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for the Gona-1,3,5(10),6,8-pentaene Moiety (based on equilenin (B1671562) analogues)

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C-1 | ~125 | ~7.2 (d) | C-2, C-3, C-10 |

| C-2 | ~128 | ~7.3 (d) | C-1, C-3, C-4, C-10 |

| C-3 | ~145 | - | H-1, H-2, H-4 |

| C-4 | ~122 | ~7.1 (d) | C-2, C-3, C-5, C-10 |

| C-5 | ~138 | - | H-4, H-6, H-7 |

| C-6 | ~126 | ~7.5 (d) | C-5, C-7, C-8, C-10 |

| C-7 | ~127 | ~7.6 (d) | C-5, C-6, C-8, C-9 |

| C-8 | ~135 | - | H-6, H-7, H-9, H-11 |

| C-9 | ~130 | - | H-7, H-8, H-11, H-12 |

| C-10 | ~132 | - | H-1, H-2, H-4, H-6 |

| C-11 | ~25 | ~2.9 (m) | C-9, C-12, C-13 |

| C-12 | ~30 | ~2.3 (m) | C-11, C-13, C-17 |

| C-13 | ~48 | - | H-11, H-12, H-14, H-17 |

| C-14 | ~50 | ~2.5 (m) | C-13, C-15, C-16 |

| C-15 | ~22 | ~2.0 (m) | C-14, C-16, C-17 |

| C-16 | ~36 | ~2.6 (m) | C-14, C-15, C-17 |

| C-17 | ~220 | - | H-12, H-15, H-16 |

Note: Chemical shifts are approximate and based on data for structurally similar aromatic steroids. 'd' denotes a doublet and 'm' denotes a multiplet.

NOESY/ROESY for Stereochemical Assignments and Conformational Analysis

The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of nuclei, which is crucial for determining the relative stereochemistry and conformation of a molecule. columbia.edublogspot.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment detects through-space correlations between protons that are close to each other (typically within 5 Å), irrespective of the number of bonds separating them. acdlabs.comacdlabs.com For Gona-1,3,5(10),6,8-pentaen-17-one, NOESY is essential for establishing the stereochemistry at the chiral centers (e.g., C-13 and C-14) and the conformation of the D-ring. For example, a NOE correlation between the C-18 methyl group protons (if present, though absent in the gona skeleton) and specific protons on the C and D rings would help define the cis or trans fusion of these rings. youtube.com

Rotating-frame Overhauser Effect Spectroscopy (ROESY): For medium-sized molecules where the NOE may be close to zero, ROESY is a valuable alternative. columbia.edublogspot.com It provides similar through-space correlation information but is effective for a wider range of molecular weights.

By analyzing the cross-peaks in a NOESY or ROESY spectrum, a 3D model of the molecule's preferred conformation in solution can be constructed, confirming the spatial relationships between different parts of the steroid. nih.govacs.org

Mass Spectrometry (MS) Approaches in Elucidating Reaction Pathways and Characterizing Derivatives

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. It is also invaluable for structural elucidation through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 5 ppm). nih.govnih.gov This precision allows for the determination of the elemental formula of the parent ion of Gona-1,3,5(10),6,8-pentaen-17-one, distinguishing it from other compounds that may have the same nominal mass. For a molecule with a complex, unsaturated structure, HRMS provides definitive confirmation of its elemental composition, which is a critical piece of data in its characterization. elsevierpure.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to identify specific functional groups and structural motifs. nih.govresearchgate.net For Gona-1,3,5(10),6,8-pentaen-17-one, MS/MS analysis would likely reveal characteristic losses from the steroid skeleton, such as the loss of CO from the C-17 ketone, and fragmentation of the D-ring. researchgate.net This technique is particularly useful for identifying and characterizing derivatives of the parent compound formed during chemical reactions or metabolic studies. nih.govresearchgate.net

Table 2: Predicted Key Mass Spectrometric Fragments for Gona-1,3,5(10),6,8-pentaen-17-one

| m/z Value (Predicted) | Ion Description |

| [M]+• | Molecular Ion |

| [M - CO]+• | Loss of carbon monoxide from the C-17 ketone |

| [M - C₂H₄]+• | Fragmentation of the D-ring |

| Characteristic aromatic fragments | Ions corresponding to the stable aromatic portion of the molecule |

Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Conjugation Studies

FT-IR and UV-Vis spectroscopy provide complementary information about the functional groups and the extent of electronic conjugation within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups. nih.gov For Gona-1,3,5(10),6,8-pentaen-17-one, the FT-IR spectrum would be expected to show a strong absorption band for the C=O stretch of the five-membered ring ketone (around 1740 cm⁻¹). researchgate.net Additionally, characteristic absorptions for aromatic C=C stretching (around 1600-1450 cm⁻¹) and aromatic C-H stretching (above 3000 cm⁻¹) would confirm the presence of the extensive aromatic system. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. libretexts.org The highly conjugated π-system of Gona-1,3,5(10),6,8-pentaen-17-one, encompassing the A and B rings and extending to the C-6 and C-8 positions, is expected to result in strong UV absorption at longer wavelengths compared to less conjugated steroids. libretexts.org The position of the absorption maximum (λ_max) is indicative of the extent of conjugation. libretexts.org The presence of the α,β-unsaturated ketone system can also contribute to the UV-Vis spectrum. researchgate.net

Table 3: Expected Spectroscopic Data from FT-IR and UV-Vis for Gona-1,3,5(10),6,8-pentaen-17-one

| Spectroscopic Technique | Feature | Expected Wavelength/Wavenumber |

| FT-IR | C=O stretch (cyclopentanone) | ~1740 cm⁻¹ |

| FT-IR | Aromatic C=C stretch | ~1600-1450 cm⁻¹ |

| FT-IR | Aromatic C-H stretch | >3000 cm⁻¹ |

| UV-Vis | π → π* transition (conjugated system) | >250 nm |

X-ray Crystallography for Definitive Solid-State Structural Determination of Gona-1,3,5(10),6,8-pentaen-17-one and its Complexes

X-ray crystallography stands as the unequivocal method for determining the precise spatial arrangement of atoms within a crystalline solid. This technique provides definitive proof of a molecule's connectivity, configuration, and conformation, which is crucial for understanding its structure-activity relationships.

Detailed structural analysis of Gona-1,3,5(10),6,8-pentaen-17-one (Equilenin) has been accomplished through single-crystal X-ray diffraction. nih.govresearchgate.net A study conducted at 100 K provided high-resolution data, confirming the molecule's absolute stereochemistry. nih.govresearchgate.net The compound crystallizes in the orthorhombic system under the space group P2₁2₁2₁. nih.govresearchgate.net

The molecular structure reveals that the A and B rings, which form a naphthalene (B1677914) system, are nearly coplanar. nih.gov The C ring adopts a sofa conformation, while the five-membered D ring exhibits an envelope conformation with the C14 atom as the flap. nih.govresearchgate.net This detailed conformational information is vital for computational modeling and understanding receptor interactions. In the crystal lattice, molecules are linked into chains along the c-axis by O—H⋯O hydrogen bonds. researchgate.net

The crystallographic data provides a foundational dataset for the compound's solid-state properties.

Interactive Table: Crystal Data and Structure Refinement for Gona-1,3,5(10),6,8-pentaen-17-one (Equilenin) Press Enter or Return on a cell to edit its value.

| Parameter | Value | Source |

| Chemical Formula | C₁₈H₁₈O₂ | nih.govresearchgate.net |

| Molecular Weight | 266.32 g/mol | nih.gov |

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Space Group | P2₁2₁2₁ | nih.govresearchgate.net |

| Temperature | 100 K | nih.gov |

| Unit Cell a | 7.27709 (7) Å | nih.govresearchgate.net |

| Unit Cell b | 7.32686 (6) Å | nih.govresearchgate.net |

| Unit Cell c | 25.5179 (2) Å | nih.govresearchgate.net |

| Unit Cell Volume | 1360.57 (2) ų | nih.govresearchgate.net |

| Molecules per Unit Cell (Z) | 4 | researchgate.net |

| Radiation Type | Cu Kα | researchgate.net |

| Absolute Structure Parameter | -0.05 (4) | nih.govresearchgate.net |

Chiral Chromatography and Associated Spectroscopic Methods for Enantiomeric Purity Assessment

For a chiral compound synthesized as a racemic mixture, such as (+-)-Gona-1,3,5(10),6,8-pentaen-17-one, it is essential to separate and quantify the individual enantiomers. Chiral chromatography is the primary technique employed for this purpose. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.

The assessment of enantiomeric purity is critical as different enantiomers of a compound can exhibit distinct biological activities. The separation of Gona-1,3,5(10),6,8-pentaen-17-one enantiomers would typically be achieved using High-Performance Liquid Chromatography (HPLC) equipped with a chiral column. The choice of CSP is paramount and often involves polysaccharide-based or cyclodextrin-based phases, which are effective for separating steroidal structures.

The HPLC system is coupled with a spectroscopic detector for quantification. A standard UV-Vis detector can be used if the enantiomers have a sufficient chromophore, which the conjugated system in Gona-1,3,5(10),6,8-pentaen-17-one provides. For more definitive chiral identification, a Circular Dichroism (CD) detector can be employed. A CD detector measures the differential absorption of left and right circularly polarized light, providing a signal that is opposite for each enantiomer, confirming their chiral nature and purity.

The development of a successful chiral separation method involves screening various columns and mobile phase compositions to achieve baseline resolution of the enantiomeric peaks.

Interactive Table: Typical Parameters for Chiral HPLC Method Development Press Enter or Return on a cell to edit its value.

| Parameter | Typical Selection/Condition | Purpose |

| Stationary Phase | Chiral Stationary Phase (e.g., Amylose or Cellulose derivatives, Cyclodextrin) | To create diastereomeric interactions with the enantiomers. |

| Mobile Phase | Normal Phase (e.g., Hexane/Isopropanol) or Reversed-Phase (e.g., Acetonitrile/Water) | To elute the compounds and optimize selectivity and resolution. |

| Flow Rate | 0.5 - 1.5 mL/min | To ensure efficient separation without excessive pressure. |

| Column Temperature | 20 - 40 °C | To improve peak shape and influence retention times. |

| Detector | UV-Vis or Circular Dichroism (CD) | To detect and quantify the separated enantiomers. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced onto the column. |

Theoretical and Computational Chemistry Studies on Gona 1,3,5 10 ,6,8 Pentaen 17 One

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Aromaticity Analysis

Quantum chemical calculations are powerful tools for elucidating the electronic structure, reactivity, and aromaticity of molecules like equilenin (B1671562). These methods, rooted in solving the Schrödinger equation, can provide detailed information about electron distribution, orbital energies, and the energetic landscape of chemical reactions. nih.govnih.govchemrxiv.org

Electronic Structure: The electronic structure of equilenin is characterized by its extended π-system spanning the A and B rings of the steroid nucleus. This high degree of conjugation influences the molecule's chemical properties and its interactions with biological targets. Quantum chemical calculations can map the electron density distribution, identifying regions that are electron-rich or electron-poor, which are crucial for understanding intermolecular interactions.

Reactivity: The reactivity of equilenin can be predicted by examining its frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals indicate the molecule's ability to act as an electron donor or acceptor. For instance, the HOMO is often associated with sites susceptible to electrophilic attack, while the LUMO indicates sites prone to nucleophilic attack.

Aromaticity: The aromaticity of the A and B rings of equilenin is a key determinant of its stability and chemical behavior. While the A ring is a classic benzene ring, the B ring's aromaticity is influenced by the fusion with the C and D rings. Computational methods can quantify the degree of aromaticity through various indices, such as the nucleus-independent chemical shift (NICS) and the harmonic oscillator model of aromaticity (HOMA). These calculations can confirm the aromatic character and predict the relative stability of different regions of the molecule.

Table 1: Representative Quantum Chemical Descriptors for Aromatic Systems

| Descriptor | Description | Typical Application |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Predicts susceptibility to electrophilic attack |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Predicts susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability |

| NICS | Nucleus-Independent Chemical Shift | Measures the magnetic shielding at the center of a ring to quantify aromaticity |

| HOMA | Harmonic Oscillator Model of Aromaticity | Assesses aromaticity based on the deviation of bond lengths from an ideal aromatic system |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interaction Dynamics

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. nih.govresearchgate.netmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how molecules like equilenin move, change shape, and interact with their environment, such as a solvent or a biological receptor. nih.govresearchgate.netmdpi.com

Conformational Analysis: While the fused ring system of equilenin is relatively rigid, the D-ring and the substituent at C17 can exhibit conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might adapt its shape to fit into the binding pocket of a receptor. Research on equilenin-DNA adducts has utilized MD simulations to investigate how the steroid moiety affects the conformation of the DNA duplex. acs.org

Ligand-Receptor Interaction Dynamics: MD simulations are particularly valuable for studying the dynamic process of a ligand binding to its receptor. These simulations can track the movement of both the ligand and the protein, revealing the key interactions that stabilize the complex. For equilenin, MD simulations could be used to study its interaction with steroid hormone receptors, showing how the ligand settles into the binding pocket and the role of specific amino acid residues in holding it in place. These simulations can also shed light on the conformational changes that occur in the receptor upon ligand binding, which are often essential for biological activity.

Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Insight Gained |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time | Assesses the stability of the molecule or complex |

| Radius of Gyration (Rg) | A measure of the compactness of a structure | Indicates conformational changes (e.g., opening or closing of a binding pocket) |

| Hydrogen Bonds | The number and lifetime of hydrogen bonds between the ligand and receptor | Identifies key interactions for binding affinity and specificity |

| Interaction Energy | The non-bonded interaction energy (van der Waals and electrostatic) between the ligand and receptor | Quantifies the strength of the binding interaction |

Molecular Docking Studies of Gona-1,3,5(10),6,8-pentaen-17-one with Steroid Hormone Receptors

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. endocrine-abstracts.orgmdpi.comnih.gov This method is widely used in drug discovery to screen potential drug candidates and to understand the molecular basis of ligand-receptor interactions. mdpi.comnih.gov

Binding Affinity and Pose: Docking studies of equilenin with various steroid hormone receptors, such as the estrogen receptor, can predict its binding affinity and the specific orientation (pose) it adopts within the binding pocket. The scoring functions used in docking programs estimate the free energy of binding, providing a quantitative measure of how strongly the ligand is likely to bind to the receptor. Studies have shown that equilenin has a high binding affinity for human sex steroid-binding protein. core.ac.uk

Key Interactions: By analyzing the docked pose, it is possible to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the stability of the ligand-receptor complex. For instance, the hydroxyl group of equilenin is likely to form a crucial hydrogen bond with a specific amino acid residue in the receptor's binding site, while the planar steroid core would engage in hydrophobic interactions.

Table 3: Common Interactions Investigated in Molecular Docking Studies

| Interaction Type | Description | Importance in Ligand Binding |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom | Crucial for specificity and high-affinity binding |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules | Major driving force for the binding of steroid-like molecules |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules | Contribute to the overall stability of the ligand-receptor complex |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings | Can be important for the binding of ligands with aromatic moieties |

Quantitative Structure-Activity Relationship (QSAR) Modeling Applied to Gona-1,3,5(10),6,8-pentaen-17-one Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds. nih.govnih.gov

Descriptor Calculation: The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., connectivity indices).

Model Development: Once the descriptors are calculated, statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the observed biological activity.

Predictive Power: A robust QSAR model can be used to predict the biological activity of novel derivatives of Gona-1,3,5(10),6,8-pentaen-17-one. By systematically modifying the structure of the lead compound in silico and using the QSAR model to predict the activity of the resulting virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.

Table 4: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples | Information Encoded |

| Physicochemical | LogP, Molar Refractivity, Polar Surface Area | Lipophilicity, size, and polarity |

| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Electron distribution and reactivity |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity |

| 3D Descriptors | van der Waals Volume, Surface Area | Three-dimensional shape and size |

Structure Activity Relationship Sar and Ligand Receptor Interaction Studies of Gona 1,3,5 10 ,6,8 Pentaen 17 One Derivatives

Foundational Principles of Steroid SAR Applied to the Polyaromatic Gonane (B1236691) Core

The structure-activity relationship (SAR) of steroids is fundamentally governed by their tetracyclic core structure, known as the gonane (or sterane) nucleus. uomustansiriyah.edu.iqnih.gov This framework consists of three fused cyclohexane (B81311) rings (A, B, and C) and one cyclopentane (B165970) ring (D). researchgate.net The specific biological activity of any steroid derivative is determined by the stereochemistry of this nucleus and the nature and orientation of its functional groups. uomustansiriyah.edu.iqnih.gov

Key structural features that dictate a steroid's interaction with its receptor include:

The A-Ring: The planarity and aromaticity of the A-ring are critical for estrogen receptor binding. In contrast, the A-rings of androgens, progestins, and glucocorticoids are typically non-aromatic and often feature a 3-keto group and a double bond at the C4-C5 position.

Substitutions at C17: The substituent at the C17 position of the D-ring is a major determinant of hormonal activity. A hydroxyl group at C17β is characteristic of androgens like testosterone (B1683101), while a C17β-acetyl side chain is a hallmark of progestins like progesterone (B1679170). A 17-ketone, as seen in Gona-1,3,5(10),6,8-pentaen-17-one, is found in estrogen precursors like estrone.

Oxygenation Patterns: Hydroxyl or keto groups at various positions, such as C3, C11, and C17, are crucial for receptor recognition and the modulation of metabolic stability and activity. nih.gov For instance, an 11β-hydroxyl group is a key feature for glucocorticoid activity. uomustansiriyah.edu.iq

The compound Gona-1,3,5(10),6,8-pentaen-17-one possesses a polyaromatic gonane core, which distinguishes it significantly from classic steroid hormones. The presence of aromaticity extending beyond the A-ring into the B-ring creates a more planar and rigid structure. This extended conjugation is expected to profoundly influence its electronic properties and three-dimensional shape, thereby altering its potential fit within the ligand-binding pockets of various steroid receptors. The presence of one or more aromatic rings in a steroid imparts unique chemical and biological properties, making them a subject of significant interest in medicinal chemistry. nih.gov

Investigation of Receptor Binding Profiles for Gona-1,3,5(10),6,8-pentaen-17-one

The binding affinity of a ligand to a steroid receptor is a primary determinant of its biological potency. While specific experimental binding data for Gona-1,3,5(10),6,8-pentaen-17-one is not extensively documented in publicly available literature, its binding profile can be inferred based on its unique structure and the established SAR for each receptor class.

Estrogen receptors (ERα and ERβ) naturally bind the endogenous ligand 17β-estradiol, which features a phenolic A-ring. This aromatic ring is a critical pharmacophore for ER binding. Given that Gona-1,3,5(10),6,8-pentaen-17-one contains an aromatic A-ring, it is structurally predisposed to interact with estrogen receptors. nih.gov However, the additional aromaticity in the B-ring represents a significant deviation from estradiol. This extended planarity could either enhance or hinder its fit within the ER ligand-binding domain (LBD). The 17-keto group is similar to that of estrone, a natural estrogen that binds to ERs, suggesting this feature is compatible with receptor recognition. It is plausible that the compound would exhibit some affinity for both ERα and ERβ, though likely with different affinity profiles compared to endogenous estrogens.

Table 1: Comparison of Structural Features for Estrogen Receptor Ligands

| Compound | A-Ring Aromaticity | B-Ring System | C17 Substituent | Expected ER Binding |

|---|---|---|---|---|

| 17β-Estradiol | Yes | Saturated | β-Hydroxyl | High |

| Estrone | Yes | Saturated | Ketone | Moderate |

| Gona-1,3,5(10),6,8-pentaen-17-one | Yes | Aromatic | Ketone | Possible |

The androgen receptor (AR) binds testosterone and the more potent 5α-dihydrotestosterone (5α-DHT). nih.gov The SAR for AR ligands typically requires a 3-keto-Δ4 or a 5α-reduced A/B-ring system and a 17β-hydroxyl group. Gona-1,3,5(10),6,8-pentaen-17-one deviates substantially from these requirements. Its flat, polyaromatic A/B-ring system and 17-keto group lack the key hydrogen bonding donors and the specific three-dimensional shape necessary for high-affinity AR binding. Therefore, it is predicted that Gona-1,3,5(10),6,8-pentaen-17-one would exhibit very low to negligible binding affinity for the androgen receptor.

High-affinity ligands for the progesterone receptor (PR) are characterized by a 4-en-3-one structure in the A-ring and a 17β-acetyl side chain, as seen in progesterone. nih.gov The presence of a polyaromatic system in Gona-1,3,5(10),6,8-pentaen-17-one and the lack of the requisite acetyl group at C17 make it a poor candidate for PR binding. The steric bulk and planarity of the A/B rings would likely prevent proper docking into the PR ligand-binding pocket. Studies have shown that even minor modifications, such as removing the 20-keto group of progesterone, can lead to a complete loss of affinity for certain progesterone receptors. nih.gov Consequently, significant binding to the PR is not expected.

The glucocorticoid receptor (GR) recognizes ligands like cortisol, which possess a 4-en-3-one A-ring, an 11β-hydroxyl group, and a 17α-hydroxy-20-keto-21-hydroxy side chain. nih.gov Gona-1,3,5(10),6,8-pentaen-17-one lacks all of these critical features. The GR ligand-binding pocket is specifically adapted to accommodate the characteristic substituents of endogenous glucocorticoids. The flat, polyaromatic structure of the target compound is sterically and electronically incompatible with the structural requirements for GR activation. Therefore, it is highly improbable that Gona-1,3,5(10),6,8-pentaen-17-one would demonstrate any significant binding affinity for the glucocorticoid receptor.

Table 2: Predicted Receptor Binding Profile for Gona-1,3,5(10),6,8-pentaen-17-one

| Receptor | Key Ligand Structural Requirements | Compatibility of Gona-1,3,5(10),6,8-pentaen-17-one | Predicted Relative Binding Affinity |

|---|---|---|---|

| ERα / ERβ | Phenolic A-Ring | Aromatic A-Ring present; extended conjugation is a variance. | Possible, but likely lower than estradiol |

| AR | 3-keto-Δ4 A-Ring; 17β-OH | Aromatic A/B-Rings; 17-keto group. | Very Low / Negligible |

| PR | 3-keto-Δ4 A-Ring; 17β-acetyl | Aromatic A/B-Rings; 17-keto group. | Very Low / Negligible |

| GR | 3-keto-Δ4 A-Ring; 11β-OH; C17 side chain | Aromatic A/B-Rings; Lacks key functional groups. | Very Low / Negligible |

Characterization of Receptor Modulatory Actions

The modulatory action of a ligand (i.e., whether it acts as an agonist, antagonist, or selective modulator) is determined by the specific conformational changes it induces in the receptor upon binding. These changes influence the receptor's ability to interact with co-regulatory proteins (coactivators or corepressors), which in turn dictates the transcriptional output. nih.gov

Given its predicted binding profile, any significant modulatory actions of Gona-1,3,5(10),6,8-pentaen-17-one would likely be mediated through the estrogen receptors. If it binds to ERα and/or ERβ, its unique polyaromatic structure could induce a receptor conformation that is distinct from that induced by estradiol. This could result in several outcomes:

Agonist Activity: If the induced conformation facilitates the recruitment of coactivators, the compound would act as an estrogen agonist, mimicking the effects of estradiol.

Antagonist Activity: If the compound binds but induces a conformation that prevents coactivator binding or promotes corepressor recruitment, it would act as an estrogen antagonist, blocking the effects of endogenous estrogens.

Selective Receptor Modulation (SERM): The compound could also act as a SERM, exhibiting agonist activity in some tissues and antagonist activity in others. This tissue-specific action is often the result of differential expression of co-regulatory proteins and subtle differences in receptor conformation.

For the AR, PR, and GR, the predicted lack of significant binding affinity makes it improbable that Gona-1,3,5(10),6,8-pentaen-17-one would have any direct modulatory effects through these receptors at physiologically relevant concentrations.

Table of Mentioned Compounds

| Compound Name |

|---|

| Gona-1,3,5(10),6,8-pentaen-17-one, (+-)- |

| 17β-Estradiol |

| Estrone |

| Testosterone |

| 5α-dihydrotestosterone (5α-DHT) |

| Progesterone |

Exploration of Selective Estrogen Receptor Modulator (SERM) Paradigms within Gonane Chemistry

The quest for an ideal SERM—a compound that exhibits beneficial estrogenic actions in some tissues (like bone and the cardiovascular system) while acting as an antagonist in others (such as the breast and uterus)—has led researchers to explore the gona-1,3,5(10),6,8-pentaen-17-one scaffold. nih.govscienceopen.comnih.gov The development of SERMs is a nuanced endeavor, as their tissue specificity is governed by a combination of factors including differential affinity for ER subtypes (ERα and ERβ), the specific conformational changes induced in the receptor upon binding, and the tissue-specific expression of co-regulatory proteins. nih.gov

A notable example of a SERM developed from a related structural class is LY2066948, which possesses a naphthol scaffold similar to equilenin (B1671562). nih.gov This compound has demonstrated potent antiestrogenic activity, highlighting the potential of this chemical space in the development of new SERMs. nih.gov The structure-activity relationship (SAR) studies in this area often focus on introducing substituents that can modulate the orientation and interaction of the ligand within the ER binding pocket, thereby influencing the recruitment of co-activators or co-repressors that dictate the agonist or antagonist response.

The following table summarizes the binding affinities of equilenin and a related compound for the estrogen receptor subtypes, providing a basis for understanding the starting point for SERM development.

| Compound | Common Name | Relative Binding Affinity (RBA) for ERα (%) | Relative Binding Affinity (RBA) for ERβ (%) |

| Gona-1,3,5(10),6,8-pentaen-17-one | Equilenin | 2.0–15 | 7.0–20 |

| 17β-Dihydroequilenin | 35–68 | 90–150 |

Data sourced from Wikipedia's compilation of estrogen receptor ligand affinities. wikipedia.org

Differential Receptor Activation and Signaling Pathway Modulation

The discovery of two estrogen receptor subtypes, ERα and ERβ, added a new layer of complexity and opportunity to the development of targeted therapies. These receptors often have distinct, and sometimes opposing, roles in cellular processes. nih.govnih.gov Consequently, a key goal in modern drug design is the development of ligands that can differentially activate these receptor subtypes.

Research has shown that ERα and ERβ can signal in opposite ways depending on the bound ligand and the specific gene response element. nih.govpsu.edu For instance, with the natural hormone estradiol, ERα typically activates transcription at an AP1 site, whereas ERβ can inhibit it. nih.gov Antiestrogens like tamoxifen (B1202) and raloxifene (B1678788) have been found to be potent transcriptional activators with ERβ at an AP1 site. nih.gov This differential signaling provides a molecular basis for the tissue-specific effects of SERMs.

While specific studies on a wide range of gona-1,3,5(10),6,8-pentaen-17-one derivatives are limited in the public domain, the principle of differential activation is a central theme in the broader field of SERM research. The structural modifications on the gona-pentaene scaffold, such as substitutions on the steroid rings or modifications at the 17-position, can alter the ligand's affinity and efficacy towards ERα and ERβ, thereby modulating downstream signaling pathways. This can lead to a desired therapeutic profile, for example, by promoting bone density (an ERβ-mediated effect) while inhibiting proliferation in breast cancer cells (an ERα-driven process).

Influence of Stereochemistry on Ligand-Receptor Recognition and Functional Efficacy

Stereochemistry plays a critical role in the interaction between a ligand and its biological target. lookchem.com The three-dimensional arrangement of atoms in a molecule dictates its ability to fit into the binding pocket of a receptor and to induce the specific conformational changes necessary for a biological response. In the context of gona-1,3,5(10),6,8-pentaen-17-one and its derivatives, the chiral centers at positions 13 and 14 are of particular importance.

Furthermore, the stereochemistry of metabolites can also influence biological activity. For instance, the metabolism of related compounds can lead to stereoisomeric adducts with different biological consequences. nih.gov This underscores the importance of considering the entire lifecycle of a drug, including its metabolic fate, when evaluating the influence of stereochemistry. The precise stereochemical requirements of the estrogen receptor binding site mean that even minor alterations to the gona-pentaene scaffold must be carefully considered to achieve the desired pharmacological profile.

Computational Predictions of Gona-1,3,5(10),6,8-pentaen-17-one Binding Modes and Receptor Interaction Hotspots

In recent years, computational methods have become indispensable tools in drug discovery, providing valuable insights into ligand-receptor interactions at an atomic level. nih.govnih.gov Molecular docking and molecular dynamics (MD) simulations are powerful techniques used to predict how a ligand, such as a derivative of gona-1,3,5(10),6,8-pentaen-17-one, might bind to the estrogen receptor and to identify the key amino acid residues involved in this interaction. nih.govnih.govplos.org

These computational approaches can help to rationalize observed structure-activity relationships and guide the design of new compounds with improved affinity and selectivity. For instance, docking studies can reveal the likely binding orientation of a ligand within the ER's ligand-binding pocket, highlighting potential hydrogen bonds and hydrophobic interactions that contribute to binding affinity. plos.org The key interaction hotspots within the ERα binding pocket are generally recognized to include residues such as Glu353, Arg394, and His524. plos.org

MD simulations can provide a more dynamic picture of the ligand-receptor complex, showing how the protein structure fluctuates upon ligand binding. nih.gov This can be particularly important for understanding the allosteric effects of ligand binding, where conformational changes in one part of the receptor can influence its activity at a distant site. For SERMs, these simulations can help to elucidate how different ligands stabilize distinct receptor conformations, leading to either agonist or antagonist activity. While specific computational studies on a broad series of gona-1,3,5(10),6,8-pentaen-17-one derivatives are not extensively published, the general principles derived from modeling other ER ligands are applicable. These methods hold significant promise for the rational design of novel gona-pentaene-based SERMs with optimized therapeutic properties.

Future Directions and Unexplored Avenues in Gona 1,3,5 10 ,6,8 Pentaen 17 One Academic Research

Development of Novel Enantioselective Synthetic Methodologies for Gonane (B1236691) Scaffolds

The biological activity of steroidal compounds is critically dependent on their stereochemistry. Consequently, the development of enantioselective synthetic methods is paramount for accessing specific stereoisomers of Gona-1,3,5(10),6,8-pentaen-17-one and its derivatives. Future research could build upon recent breakthroughs in asymmetric synthesis applied to other complex steroidal systems. nih.gov

Key future approaches could include:

Transition-Metal Catalyzed Cyclizations: Asymmetric intramolecular Heck reactions have proven effective for constructing polycyclic cores with all-carbon quaternary centers, a key feature of the gonane skeleton. nih.gov Future work could adapt palladium-catalyzed dearomatizative cyclizations to forge the specific unsaturated ring system of Gona-1,3,5(10),6,8-pentaen-17-one.

Metallacycle-Mediated Annulative Cross-Couplings: This strategy offers a concise route to the C/D ring system of steroids from simple, well-defined starting materials. nih.gov Its application could streamline the synthesis of the gona-pentaene core, allowing for modular installation of various functional groups.